molecular formula C23H18N4O2 B11563790 3-(furan-2-yl)-12-(pyridin-3-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

3-(furan-2-yl)-12-(pyridin-3-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

Cat. No.: B11563790
M. Wt: 382.4 g/mol
InChI Key: KJRSDWVJNUQKFH-UHFFFAOYSA-N
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Description

3-(furan-2-yl)-12-(pyridin-3-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a complex organic compound that features a unique structure combining furan, pyridine, and benzimidazoquinazolinone moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-12-(pyridin-3-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazoquinazolinone core, followed by the introduction of the furan and pyridine substituents through various coupling reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-yl)-12-(pyridin-3-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The furan and pyridine rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the pyridine ring can produce piperidine analogs.

Scientific Research Applications

3-(furan-2-yl)-12-(pyridin-3-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-12-(pyridin-3-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-(furan-2-yl)-1H-pyrazol-5-amine
  • 5-(4-(dibenzo[b,d]furan-2-yl)-pyridin-2-yl)-5H-benzo[d]benzo-[4,5]imidazo[1,2-a]imidazole
  • 5-(5-(dibenzo[b,d]furan-2-yl)-pyridin-2-yl)-5H-benzo[d]benzo-[4,5]imidazo[1,2-a]imidazole

Uniqueness

Compared to similar compounds, 3-(furan-2-yl)-12-(pyridin-3-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one stands out due to its unique combination of furan, pyridine, and benzimidazoquinazolinone moieties. This structural diversity contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H18N4O2

Molecular Weight

382.4 g/mol

IUPAC Name

3-(furan-2-yl)-12-pyridin-3-yl-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one

InChI

InChI=1S/C23H18N4O2/c28-19-12-15(20-8-4-10-29-20)11-17-21(19)22(14-5-3-9-24-13-14)27-18-7-2-1-6-16(18)25-23(27)26-17/h1-10,13,15,22H,11-12H2,(H,25,26)

InChI Key

KJRSDWVJNUQKFH-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=NC4=CC=CC=C4N3C2C5=CN=CC=C5)C6=CC=CO6

Origin of Product

United States

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